

# INCB3619: A Technical Guide to its Effects on Cell Proliferation and Migration

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## Compound of Interest

Compound Name: INCB3619

Cat. No.: B1671818

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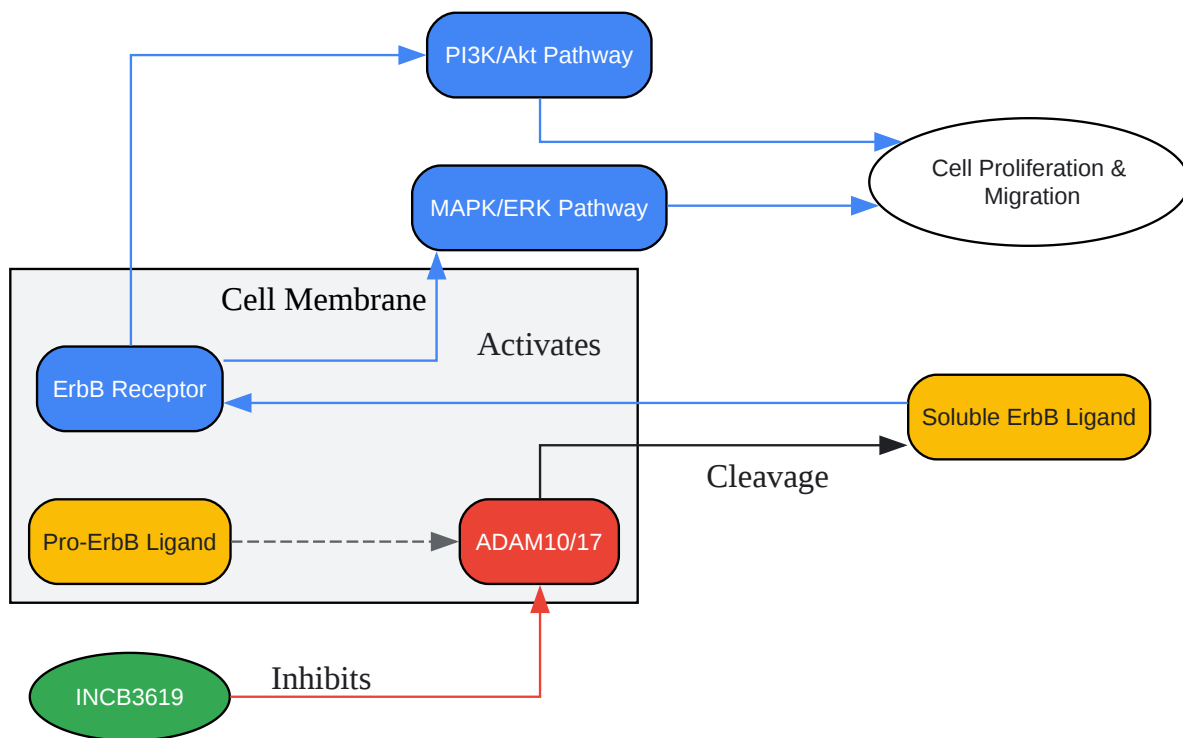
For Researchers, Scientists, and Drug Development Professionals

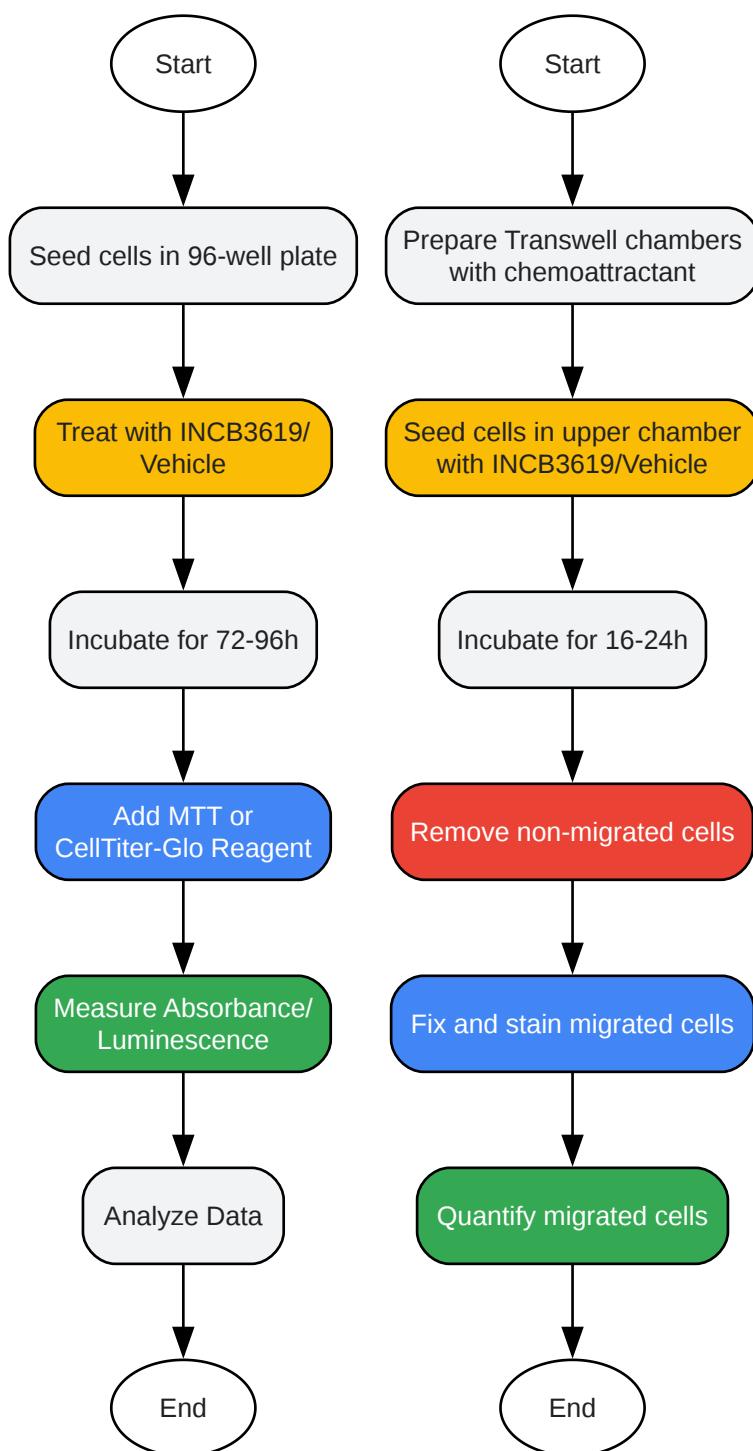
## Introduction

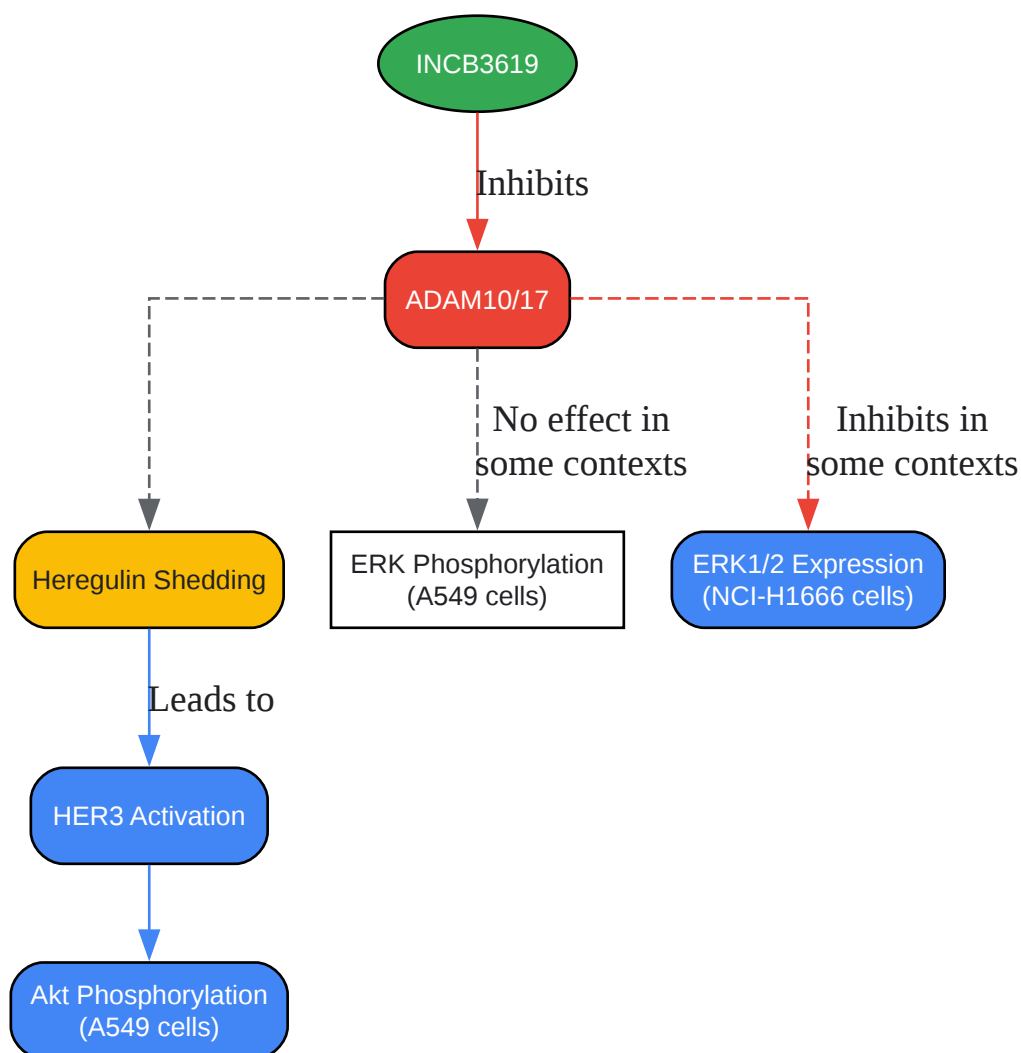
**INCB3619** is a potent and selective dual inhibitor of A Disintegrin and Metalloproteinase (ADAM) 10 and ADAM17, two key sheddases involved in the proteolytic release of a variety of cell surface molecules, including ligands for the epidermal growth factor receptor (EGFR) family of tyrosine kinases (ErbB). By preventing the shedding and subsequent activation of these ligands, **INCB3619** disrupts critical signaling pathways that drive tumor cell proliferation, survival, and migration. This technical guide provides a comprehensive overview of the preclinical data on **INCB3619**, focusing on its impact on cell proliferation and migration, with detailed experimental protocols and a summary of quantitative findings.

## Mechanism of Action

**INCB3619** exerts its biological effects by inhibiting the enzymatic activity of ADAM10 and ADAM17.[1][2] This inhibition prevents the cleavage of membrane-bound precursor proteins into their soluble, active forms. Key substrates of ADAM10 and ADAM17 include ErbB ligands such as Transforming Growth Factor- $\alpha$  (TGF- $\alpha$ ), Amphiregulin (AR), Heparin-Binding EGF-like growth factor (HB-EGF), and Heregulin (HRG).[3] The release of these ligands is a critical step in the activation of ErbB receptor signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and motility.[4]







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- 4. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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